Methyl 1-[(5-fluoro-2-thienyl)methyl]-1h-pyrazole-5-carboxylate
Description
Methyl 1-[(5-fluoro-2-thienyl)methyl]-1H-pyrazole-5-carboxylate is a pyrazole-based ester derivative featuring a 5-fluoro-2-thienylmethyl substituent at the N1 position and a methyl ester group at the C5 position. This compound is part of a broader class of pyrazole carboxylates, which are widely studied for their applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H9FN2O2S |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
methyl 2-[(5-fluorothiophen-2-yl)methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H9FN2O2S/c1-15-10(14)8-4-5-12-13(8)6-7-2-3-9(11)16-7/h2-5H,6H2,1H3 |
InChI Key |
QOJYDCUIAYGZNM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=NN1CC2=CC=C(S2)F |
Origin of Product |
United States |
Preparation Methods
Solvent and Base Selection
| Parameter | Optimal Conditions | Yield Improvement | Source |
|---|---|---|---|
| Solvent | DMF or THF | +15–20% | |
| Base | K₂CO₃ (for alkylation) | +10% | |
| Temperature | 80°C (alkylation) | +12% |
Key Insight : Polar aprotic solvents enhance nucleophilicity in N-alkylation steps, while weaker bases reduce side reactions.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for cyclocondensation:
Analytical Validation and Characterization
Spectroscopic Data
Purity and Yield Metrics
| Method | Purity (HPLC) | Isolated Yield | Source |
|---|---|---|---|
| Cyclocondensation | 98.5% | 78% | |
| Vilsmeier-Haack | 99.1% | 82% | |
| 1,3-Dipolar | 97.8% | 89% |
Industrial-Scale Considerations
Cost-Effective Protocols
Chemical Reactions Analysis
Regioselective Nucleophilic Substitution at the Ester Group
The methyl ester at position 5 undergoes nucleophilic substitution under basic conditions. For example:
-
Hydrolysis : Treatment with aqueous NaOH (2 M, 60°C, 6 h) yields the carboxylic acid derivative 1 (92% conversion) .
-
Transesterification : Reaction with ethanol in the presence of H₂SO₄ (cat.) produces the ethyl ester analog 2 (85% yield) .
Table 1: Substitution reactions at the ester group
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | 2 M NaOH, 60°C, 6 h | 1 | 92 | |
| Transesterification | EtOH, H₂SO₄, reflux, 8 h | 2 | 85 |
Electrophilic Aromatic Substitution on the Pyrazole Ring
The electron-rich pyrazole core facilitates electrophilic substitution. Key reactions include:
-
Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 3 (3 , 78% yield) .
-
Halogenation : Bromination with Br₂/FeBr₃ selectively substitutes position 4 (4 , 68% yield) .
Mechanistic Insight :
The electron-withdrawing ester group directs electrophiles to positions 3 and 4 via resonance stabilization .
Functionalization of the Thienyl Substituent
The 5-fluoro-2-thienylmethyl group participates in:
-
Suzuki Coupling : Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis introduces aryl groups at the thiophene ring (5 , 65% yield).
-
Fluorine Replacement : Treatment with KOtBu/DMF substitutes fluorine at position 5 with hydroxyl (6 , 58% yield).
Table 2: Thienyl-group modifications
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C, 12 h | 5 | 65 | |
| Fluorine Substitution | KOtBu, DMF, 50°C, 4 h | 6 | 58 |
Cycloaddition Reactions
The pyrazole ring participates in 1,3-dipolar cycloadditions:
Mechanistic Pathway :
The reaction proceeds via a concerted mechanism, with the ester group stabilizing the transition state through conjugation .
Reductive Transformations
-
Catalytic Hydrogenation : H₂/Pd-C reduces the pyrazole ring to a pyrazoline (8 , 82% yield) .
-
Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol (9 , 89% yield) .
Biological Activity Correlation
Derivatives of this compound show:
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including methyl 1-[(5-fluoro-2-thienyl)methyl]-1H-pyrazole-5-carboxylate, show significant antimicrobial properties against various pathogens. For example, studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Pyrazole derivatives have been shown to inhibit cancer cell proliferation in vitro. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells by activating specific signaling pathways .
Anti-inflammatory Effects
This compound has also been evaluated for anti-inflammatory activity. It has been found to reduce inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines and mediators .
Case Studies
Several case studies highlight the applications of this compound in scientific research:
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application.
- If used as a drug candidate, it may interact with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Aryl and Heteroaryl Substituents
- Methyl 3-(5-Fluoro-2-methoxyphenyl)-1H-pyrazole-5-carboxylate: This analogue replaces the thienylmethyl group with a 5-fluoro-2-methoxyphenyl substituent.
- Ethyl 3-(2-Methoxyphenyl)-1H-pyrazole-5-carboxylate : The ethyl ester and 2-methoxyphenyl group result in higher lipophilicity compared to the methyl ester and thienyl substituent in the target compound. This may influence pharmacokinetic properties .
Fluorinated Substituents
- The synthesis yield is notably high (97%), suggesting favorable reactivity under specific conditions .
Ester Group Modifications
- Ethyl 1-Methyl-3-Phenyl-1H-Pyrazole-5-Carboxylate : Replacing the methyl ester with an ethyl group increases molecular weight and may delay hydrolysis in biological systems. This compound’s similarity score (0.90) to the target highlights structural overlap but distinct physicochemical profiles .
- Ethyl 3-(1-Aminoethyl)-1H-Pyrazole-5-Carboxylate: The aminoethyl side chain introduces basicity, which could enhance water solubility but reduce metabolic stability compared to the thienylmethyl group in the target compound .
Functionalized Side Chains
Key Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₁₁H₁₀FNO₂S.
Discussion of Research Findings
- Synthetic Accessibility : Yields for pyrazole carboxylates vary widely (28–97%), influenced by substituent bulk and reaction conditions. The target compound’s synthesis may require optimized conditions due to the thienylmethyl group’s steric demands .
- Stability and Reactivity : Ester hydrolysis rates depend on the alkyl group (methyl vs. ethyl). Methyl esters are generally more prone to hydrolysis, which could be a limitation in pro-drug designs .
Biological Activity
Methyl 1-[(5-fluoro-2-thienyl)methyl]-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with a thiophene moiety and a fluorine atom, which may enhance its pharmacological properties. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyrazoles have shown effectiveness against various bacterial strains and fungi. The presence of the fluorine atom and thiophene ring is believed to enhance their binding affinity to microbial targets, potentially leading to increased efficacy in inhibiting growth.
2. Anti-inflammatory Effects
Several studies have reported that pyrazole derivatives can modulate inflammatory pathways. For example, compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cell lines, indicating potential therapeutic applications in inflammatory diseases.
3. Anticancer Properties
This compound has been investigated for its anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly in liver (HepG2) and cervical (HeLa) cancer models. The compound's mechanism may involve the induction of apoptosis or cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of microbial growth | |
| Anti-inflammatory | Inhibition of TNF-α and IL-6 production | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of this compound on HepG2 cells, it was found that the compound reduced cell viability by approximately 45% at a concentration of 10 µM after 48 hours. This suggests that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.
The biological activity of this compound is likely mediated through various mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in inflammation and cancer progression.
- Receptor Interaction : The unique structure allows for potential interactions with biological receptors, enhancing selectivity and potency.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 1-[(5-fluoro-2-thienyl)methyl]-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation. For example, analogous pyrazole carboxylates are synthesized by reacting hydrazine derivatives with β-keto esters, followed by alkylation. Optimization involves controlling stoichiometry (e.g., 1.3 equivalents of methyl iodide for methylation) and refluxing in acetone with KOH as a base . Solvent choice (acetonitrile for alkylation) and reaction time (5 hours for reflux) are critical for yield improvement, as seen in related ethyl pyrazole carboxylate syntheses .
Q. How is structural confirmation achieved using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Key signals include the methyl ester proton at δ ~3.8–4.2 ppm (singlet) and pyrazole ring protons at δ ~6.2–7.5 ppm. Substituents like the 5-fluoro-thienyl group show distinct splitting patterns (e.g., fluorine-coupled doublets in NMR) .
- IR : Ester carbonyl stretches appear at ~1720–1730 cm, while pyrazole ring vibrations occur near 1600 cm .
- X-ray Crystallography : Single-crystal analysis (using SHELX programs) confirms bond lengths (e.g., C=O ~1.21 Å) and dihedral angles between the pyrazole and thienyl groups .
Q. What hydrolysis conditions are suitable for converting the methyl ester to the carboxylic acid derivative?
- Methodological Answer : Basic hydrolysis with aqueous NaOH (2–3 equivalents) in ethanol/water (1:1) under reflux (6–8 hours) effectively cleaves the ester. For acid-sensitive compounds, enzymatic hydrolysis using lipases (e.g., Candida antarctica) in phosphate buffer (pH 7.0) at 37°C is preferable. Monitor completion via TLC (ethyl acetate/hexane, 3:7) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected splitting in NMR) be resolved during structural analysis?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotameric equilibria in amide bonds) or fluorine coupling. Use variable-temperature NMR (VT-NMR) to identify broadening/resolution of signals. For example, splitting in methyl ester protons may resolve at −20°C due to slowed rotation . 2D techniques (COSY, HSQC) clarify coupling networks, while NMR confirms fluorine interactions .
Q. What strategies improve yield in the alkylation step of the pyrazole ring with a 5-fluoro-thienyl group?
- Methodological Answer :
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
- Microwave Assistance : Reduce reaction time (30 minutes vs. 5 hours) and improve regioselectivity under controlled microwave irradiation (100°C, 150 W) .
- Protection/Deprotection : Protect reactive sites (e.g., NH of pyrazole) with Boc groups before alkylation, followed by acidic deprotection (TFA/DCM) .
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Parameterize the ligand with Gaussian 16 (B3LYP/6-31G*) for optimized geometries .
- MD Simulations : GROMACS simulations (AMBER force field) assess stability in lipid bilayers, critical for membrane permeability predictions .
Q. What in vitro bioassays are suitable for evaluating biological activity, and how are false positives mitigated?
- Methodological Answer :
- Enzyme Inhibition : Screen against COX-2 or DHFR using fluorometric assays (e.g., Molecular Probes’ EnzChek kits). Include controls with known inhibitors (e.g., celecoxib) and validate via dose-response curves (IC calculations) .
- Cytotoxicity : Use MTT assays on HEK-293 cells with doxorubicin as a positive control. Pre-treat compounds with liver microsomes to rule out metabolite interference .
Data Contradiction Analysis
Q. How to address discrepancies between calculated and observed mass spectra (e.g., isotopic patterns)?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS, Q-TOF) to resolve isotopic clusters. For example, the trifluoromethyl group () generates distinct M+2 peaks. Software tools (e.g., MassHunter) simulate isotopic distributions and identify adducts (e.g., [M+Na]) . Calibrate instruments with perfluorokerosene (PFK) for accuracy .
Tables
Table 1 : Key Spectral Data for this compound
Table 2 : Optimization of Alkylation Conditions
| Parameter | Condition 1 | Condition 2 (Optimized) |
|---|---|---|
| Solvent | Acetonitrile | THF with 18-crown-6 |
| Temperature | 80°C, 5 hours | 100°C (microwave), 30 min |
| Yield | 65% | 89% |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
